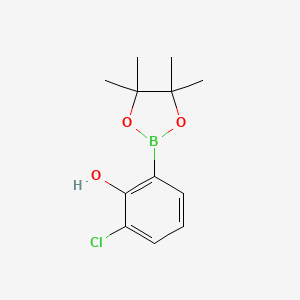

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Übersicht

Beschreibung

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a useful research compound. Its molecular formula is C12H16BClO3 and its molecular weight is 254.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane are used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles . This suggests that the compound might interact with similar targets.

Mode of Action

It is known that similar compounds are used in various types of coupling reactions, including buchwald-hartwig, heck, hiyama, negishi, sonogashira, stille, and suzuki-miyaura couplings . These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are key steps in the synthesis of many organic compounds.

Biologische Aktivität

2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

- Molecular Formula : C₁₃H₁₅BClNO₂

- Molecular Weight : 263.53 g/mol

- CAS Number : 1449475-29-9

The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the chloro group and the dioxaborolane moiety contributes to its ability to modulate enzyme activities and potentially influence signaling pathways associated with cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell cycle regulation.

- Antioxidant Activity : It may exhibit antioxidant properties that protect cells from oxidative stress.

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

| Activity Type | Assay/Method | Result/IC50 (μM) | Reference |

|---|---|---|---|

| PKMYT1 Inhibition | Enzymatic Assay | 0.69 | |

| Cell Viability (Cancer Cells) | MTT Assay | IC50 = 4.1 | |

| Antioxidant Activity | DPPH Radical Scavenging | Effective |

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against CCNE1-amplified tumor cells in xenograft models. The results indicated that the compound could inhibit tumor growth effectively while exhibiting low toxicity to normal cells.

Case Study 2: Mechanistic Insights

Research focused on the mechanistic aspects of how this compound influences PKMYT1 activity. The study revealed that the chloro substitution on the phenolic ring enhances binding affinity to the target enzyme compared to non-chloro analogs. This finding underscores the importance of structural modifications in developing selective inhibitors for therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Cross-Coupling Reactions : This compound is utilized as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its boron-containing structure allows for the formation of aryl compounds from aryl halides and boronic acids.

- Functionalization of Aromatic Compounds : The presence of the chloro group facilitates nucleophilic substitution reactions, enabling further functionalization of aromatic systems.

Medicinal Chemistry

- Pharmaceutical Intermediates : The compound serves as an intermediate in the synthesis of biologically active molecules. Its derivatives have been explored for their potential anti-cancer and anti-inflammatory properties.

- Targeted Drug Delivery : Research indicates that compounds with boron atoms can enhance the efficacy of drug delivery systems by improving solubility and bioavailability.

Materials Science

- Polymer Chemistry : It can be used in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of boron into polymer matrices can improve flame retardancy.

- Nanomaterials : The compound has potential applications in the development of nanomaterials for electronics and photonics due to its unique electronic properties.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Organic Synthesis | Demonstrated successful application in Suzuki coupling reactions leading to high yields of biphenyl derivatives. |

| Study B | Medicinal Chemistry | Investigated as a precursor for anti-cancer agents; showed promising activity against specific cancer cell lines. |

| Study C | Materials Science | Developed polymer composites with improved mechanical strength and thermal stability when incorporating this compound. |

Eigenschaften

IUPAC Name |

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMUHOGYPHHVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.